N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide
Overview
Description
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It is also known by its IUPAC name, N-[4-(acetoacetylamino)phenyl]cyclopropanecarboxamide . This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group, which is further substituted with an oxobutanamido group.
Preparation Methods
The synthesis of N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-aminophenylcyclopropanecarboxamide with acetoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended use .
Chemical Reactions Analysis
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as the major products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxobutanamido group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular function .
Comparison with Similar Compounds
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-[4-(Acetoacetylamino)phenyl]cyclopropanecarboxamide: This compound has a similar structure but may differ in its reactivity and biological activity.
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxylate: This ester derivative has different chemical properties and may be used in different applications.
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxylamide: This amide derivative has similar chemical properties but may have different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
N-[4-(3-oxobutanoylamino)phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)8-13(18)15-11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVCZFMFLUTDHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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